(Z)-2-(2-(2-methoxy-2-oxoacetyl)hydrazono)-2-phenylacetic acid
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Overview
Description
([METHOXY(OXO)ACETYL]HYDRAZONO)(PHENYL)ACETIC ACID is a complex organic compound with a unique structure that includes a methoxy group, an oxo group, a hydrazono group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([METHOXY(OXO)ACETYL]HYDRAZONO)(PHENYL)ACETIC ACID typically involves the reaction of methoxyacetyl chloride with phenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of ([METHOXY(OXO)ACETYL]HYDRAZONO)(PHENYL)ACETIC ACID may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
([METHOXY(OXO)ACETYL]HYDRAZONO)(PHENYL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
([METHOXY(OXO)ACETYL]HYDRAZONO)(PHENYL)ACETIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of ([METHOXY(OXO)ACETYL]HYDRAZONO)(PHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: A simpler compound with a phenyl group and a carboxylic acid group.
Methoxyacetic Acid: Contains a methoxy group and a carboxylic acid group.
Hydrazonoacetic Acid: Contains a hydrazono group and a carboxylic acid group.
Uniqueness
([METHOXY(OXO)ACETYL]HYDRAZONO)(PHENYL)ACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O5 |
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Molecular Weight |
250.21 g/mol |
IUPAC Name |
2-[(2-methoxy-2-oxoacetyl)hydrazinylidene]-2-phenylacetic acid |
InChI |
InChI=1S/C11H10N2O5/c1-18-11(17)9(14)13-12-8(10(15)16)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14)(H,15,16) |
InChI Key |
GUTWYDLXIHHKCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)NN=C(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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